N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a naphthalene moiety with a benzofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-naphthylamine with 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), where R is an alkyl group and X is a halogen.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Alkylated amines
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- 2-amino-1-(naphthalen-2-yl)ethan-1-one hydrochloride
- 2-amino-1-(naphthalen-2-yl)ethan-1-ol
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride stands out due to its unique combination of a naphthalene moiety and a benzofuran ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C23H25ClN2O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H24N2O2.ClH/c1-14-9-19-20(13-27-22(19)10-15(14)2)23(26)25-21(12-24)18-8-7-16-5-3-4-6-17(16)11-18;/h3-11,20-21H,12-13,24H2,1-2H3,(H,25,26);1H |
InChI Key |
DPYWNDWCIPXTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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